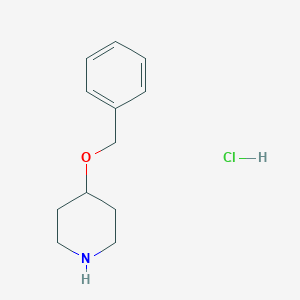
4-(Benzyloxy)piperidine hydrochloride
Cat. No. B113041
Key on ui cas rn:
81151-68-0
M. Wt: 227.73 g/mol
InChI Key: TYZNPXDFDHBMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06172085B2
Procedure details


To a solution of tert-butyl 4-hydroxy-1-piperidinecarboxylate (5.0 g) in tetrahydrofuran (50 mL) was added sodium hydride (1.0 g, a 66% dispersion in liquid paraffin) and the mixture was stirred at room temperature for 10 minutes. Then, 3.6 mL of benzyl bromide was added and the mixture was refluxed for 1 hour. This reaction mixture was poured into aqueous ammonium chloride solution and extracted with 2 portions of ethyl acetate. The pooled organic layer was washed with water and saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 20 mL of ethyl acetate, followed by addition of 15 mL of 4 N-HCl solution in ethyl acetate, and the mixture was stirred at room temperature for 2 hours. The precipitate was collected to provide 4.4 g of the title compound.



[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[H-].[Na+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-:25].[NH4+]>O1CCCC1>[ClH:25].[CH2:17]([O:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
paraffin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2 portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The pooled organic layer was washed with water and saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 20 mL of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 15 mL of 4 N-HCl solution in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
